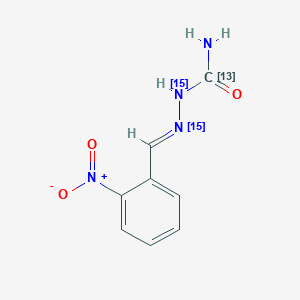

2-Nitrobenzaldehyde semicarbazone 13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Nitrobenzaldehyde semicarbazone 13C,15N2 (2NB Semicarbazone) is an organic compound and a derivative of semicarbazone. It is a white crystalline solid that is soluble in water and ethanol. It is a useful reagent in organic synthesis and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Metal Complex Formation

Semicarbazones, including those derived from nitrobenzaldehydes, are known for their ability to form complexes with main group metals, impacting structural and coordination chemistry. These complexes have been studied for their versatile coordination behavior, which is crucial in developing new materials and catalytic processes. The structural review of such complexes reveals their potential in designing metal-organic frameworks (MOFs) and other coordination compounds, showcasing their importance in both fundamental and applied chemistry (Casas, García-Tasende, & Sordo, 2000).

Photocatalysis and Environmental Purification

Graphitic carbon nitride (g-C3N4) based nanocomposites, modified with various materials including semicarbazone derivatives, have shown significant efficiency in photocatalytic processes. These include photoreduction of CO2, water splitting, and elimination of contaminants, highlighting the role of nitrobenzaldehyde semicarbazones in enhancing photocatalytic activity. Such materials are pivotal in addressing environmental challenges, such as pollution and energy conversion, by harnessing solar energy for chemical transformations (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).

Chemical Synthesis and Medicinal Chemistry

Conjugates of natural compounds with nitroxyl radicals, including those derived from nitrobenzaldehyde semicarbazones, are explored for their pharmacological properties. The synthesis of polyfunctional hybrid compounds has demonstrated enhanced biological activity or selective cytotoxicity, indicating the potential of nitrobenzaldehyde semicarbazones in drug development and medicinal chemistry. These findings suggest a promising avenue for creating new pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Analytical Chemistry

The stability and degradation pathways of pharmaceuticals and environmental contaminants are crucial in analytical chemistry. Studies using LC-MS/MS to investigate the stability of compounds related to 2-Nitrobenzaldehyde semicarbazone have provided insights into their degradation products and stability under various conditions. This research is vital for understanding the environmental fate and potential health impacts of these compounds, as well as for developing more stable pharmaceutical formulations (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Environmental Monitoring and Remediation

Nitrophenols, including derivatives of nitrobenzaldehyde, are significant environmental pollutants. Understanding their sources, atmospheric chemistry, and impact on air quality is essential for environmental monitoring and developing remediation strategies. Research on the atmospheric occurrence and transformation of nitrophenols helps in assessing their environmental health risks and in designing strategies for air pollution control (Harrison et al., 2005).

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of semicarbazide , which has been studied for its potential inhibitory effects on various enzymes.

Result of Action

It is used as a metabolite marker to detect the widely banned antibiotic Nitrofurazone , suggesting it may have a role in metabolic processes.

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used as an internal standard for the quantification of 4-(2-nitrobenzylidene)semicarbazide (2-NP-SCA) in shrimp samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .

Cellular Effects

It is known that this compound can be used as a metabolite marker to detect the widely banned antibiotic Nitrofurazone

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in the presence of 13C and 15N labeled reagents.", "Starting Materials": [ "2-nitrobenzaldehyde", "semicarbazide hydrochloride", "13C labeled reagent", "15N labeled reagent", "Solvents (e.g. ethanol, methanol)" ], "Reaction": [ "Dissolve 2-nitrobenzaldehyde in a suitable solvent", "Add semicarbazide hydrochloride to the solution and stir for several hours", "Add 13C and 15N labeled reagents to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent and dry under vacuum", "Characterize the product using spectroscopic techniques (e.g. NMR, IR, MS)" ] } | |

Numéro CAS |

957509-32-9 |

Formule moléculaire |

C8H8N4O3 |

Poids moléculaire |

211.15 g/mol |

Nom IUPAC |

[(Z)-(2-nitrophenyl)methylideneamino](13C)urea |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-/i8+1,10+1,11+1 |

Clé InChI |

OEOKLBSECDAYSM-ONIVFOGYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)/C=[15N]\[15NH][13C](=O)N)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

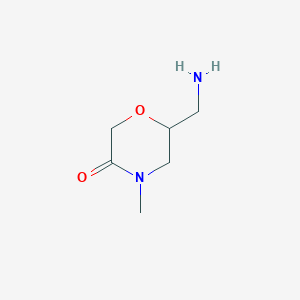

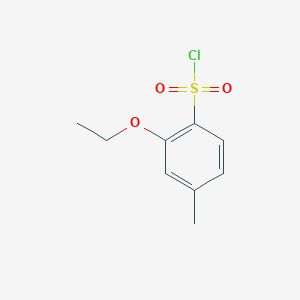

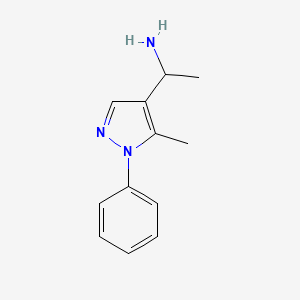

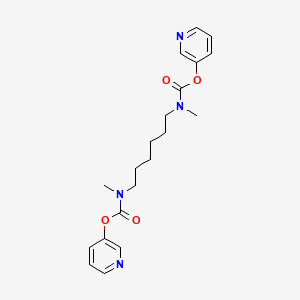

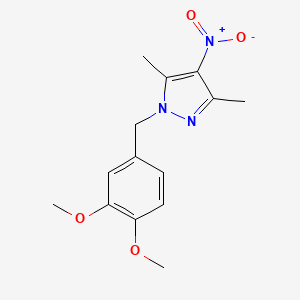

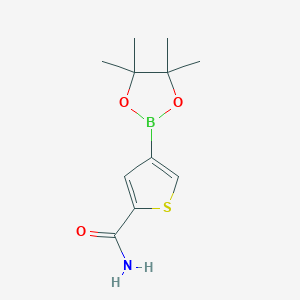

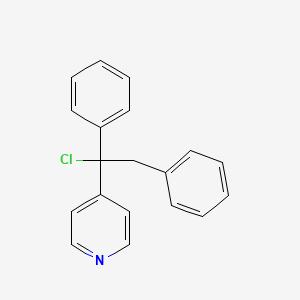

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B3317201.png)

![8-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3317209.png)

![Pyridine, 2-[2-(4-phenoxyphenoxy)propoxy]-](/img/structure/B3317223.png)

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)